

An In-depth Technical Guide to 4-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Methylbenzyl chloride**

Cat. No.: **B047497**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of **4-Methylbenzyl chloride** (also known as α -chloro-p-xylene or p-xylol chloride). This versatile organic compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Physicochemical and Spectroscopic Data

The fundamental properties of **4-Methylbenzyl chloride** are summarized below. These values are essential for reaction setup, purification, and analytical characterization.

Property	Value	Citations
Molecular Weight	140.61 g/mol	[1] [2] [3]
Molecular Formula	C ₈ H ₉ Cl	[1] [2]
CAS Number	104-82-5	[2] [3]
Appearance	Colorless to light yellow liquid	[4]
Density	1.062 g/mL at 25 °C	[3] [4]
Boiling Point	199 - 201 °C	[4]
Melting Point	3 - 5 °C	[4]
Refractive Index (n ₂₀ /D)	1.533	[3]
InChI Key	DMHZDOTYAVHSEH-UHFFFAOYSA-N	[3]
SMILES String	Cc1ccc(CCl)cc1	[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Methylbenzyl chloride** are critical for its application in research and development.

Synthesis of 4-Methylbenzyl Chloride from p-Methylbenzoic Acid

This two-step protocol details the synthesis of **4-Methylbenzyl chloride** starting from p-methylbenzoic acid, proceeding through a p-methylbenzyl alcohol intermediate.[\[1\]](#)

Step 1: Synthesis of p-Methylbenzyl Alcohol

- Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry tetrahydrofuran.

- Reduction: While stirring, add 7.6 g (0.20 mol) of lithium aluminum hydride in portions to the flask.
- Reaction Monitoring: After the complete addition of lithium aluminum hydride, continue the reaction for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Under ice bath conditions, quench the reaction by carefully adding 20 mL of water to decompose the remaining lithium aluminum hydride.
- Work-up: Adjust the pH of the mixture to 5-6 with dilute hydrochloric acid. Filter the resulting precipitate.
- Extraction and Isolation: Wash the residue with ethyl acetate. Extract the filtrate with ethyl acetate (2 x 200 mL). Dry the combined organic layers with anhydrous sodium sulfate and concentrate under reduced pressure to yield the oily product, p-methylbenzyl alcohol. The product can be used in the next step without further purification.

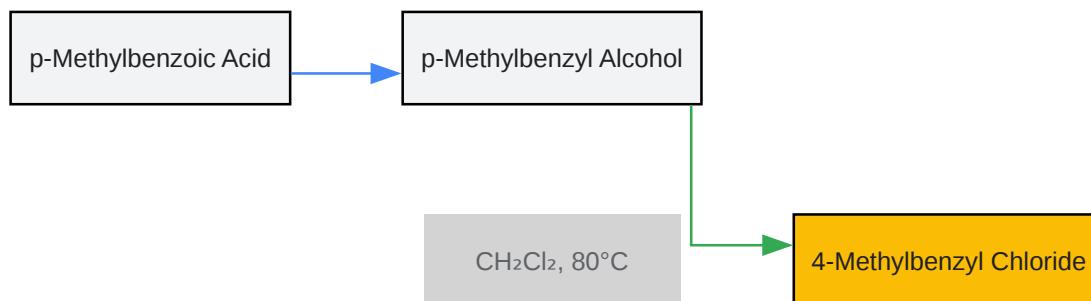
Step 2: Synthesis of **4-Methylbenzyl Chloride**

- Reaction Setup: Dissolve 7.2 g (0.05 mol) of the p-methylbenzyl alcohol obtained from the previous step in 30 mL of dichloromethane.
- Chlorination: Heat the mixture at 80°C for 1 hour.
- Purification: After the reaction is complete, evaporate the dichloromethane. Add another 20 mL of dichloromethane to dissolve the residue. The mixture is then purified by silica gel column chromatography using dichloromethane as the eluent to obtain the final product, **4-Methylbenzyl chloride**, as an oily substance.[\[1\]](#)

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific protocol for **4-Methylbenzyl chloride** is not detailed in the provided results, a standard method for the closely related benzyl chloride can be adapted. This is a common technique for the analysis of volatile and semi-volatile organic compounds.

Instrumentation and Conditions (Adapted from Benzyl Chloride Analysis):


- Gas Chromatograph: A system equipped with a mass spectrometer (MS) detector.
- Column: A DB-5MS column (30 m × 0.25 mm, 0.25 µm) is suitable for this type of analysis.[5]
- Injection: Solvent-free headspace injection is a modern approach that reduces matrix interference.[5]
- Inlet Temperature: 250 °C.[5]
- Oven Temperature Program:
 - Initial temperature: 50 °C.
 - Ramp 1: Increase to 120 °C at a rate of 15 °C/min.
 - Ramp 2: Increase to 300 °C at a rate of 30 °C/min and hold for 5 minutes.[5]
- MS Parameters:
 - Ion Source Temperature: 250 °C.
 - Quadrupole Temperature: 150 °C.
 - Ionization Energy: 70 eV (Electron Ionization - EI).[5]

Sample Preparation: For quantitative analysis, a calibration curve can be prepared using standards of known concentrations. Samples can be prepared by dissolving a known quantity in a suitable solvent or by using the solvent-free headspace technique.[5]

Visualized Workflow: Synthesis of 4-Methylbenzyl Chloride

The following diagram illustrates the two-step synthesis pathway from p-methylbenzoic acid to **4-Methylbenzyl chloride**.

1. LiAlH₄, Dry THF
2. H₂O, HCl (work-up)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbino.com [nbino.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylbenzyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047497#4-methylbenzyl-chloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com